2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021069-83-9
VCID: VC6851174
InChI: InChI=1S/C19H16FN3O2S2/c20-15-5-3-14(4-6-15)17(24)12-27-19-23-16(11-26-19)8-18(25)22-10-13-2-1-7-21-9-13/h1-7,9,11H,8,10,12H2,(H,22,25)
SMILES: C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Molecular Formula: C19H16FN3O2S2
Molecular Weight: 401.47

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

CAS No.: 1021069-83-9

Cat. No.: VC6851174

Molecular Formula: C19H16FN3O2S2

Molecular Weight: 401.47

* For research use only. Not for human or veterinary use.

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide - 1021069-83-9

Specification

CAS No. 1021069-83-9
Molecular Formula C19H16FN3O2S2
Molecular Weight 401.47
IUPAC Name 2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C19H16FN3O2S2/c20-15-5-3-14(4-6-15)17(24)12-27-19-23-16(11-26-19)8-18(25)22-10-13-2-1-7-21-9-13/h1-7,9,11H,8,10,12H2,(H,22,25)
Standard InChI Key ZGUIJFDIRPGCAQ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity

  • IUPAC Name: 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

  • Molecular Formula: Not explicitly provided in the sources but can be deduced based on the structure.

  • Key Functional Groups:

    • Fluorophenyl group

    • Thiazole ring

    • Acetamide linkage

    • Pyridine substituent

The compound's structure suggests it may exhibit biological activity due to the presence of heterocyclic components and functional groups known for pharmacological relevance.

General Synthetic Pathway:

The synthesis of compounds like this often involves:

  • Formation of the thiazole core through cyclization reactions involving sulfur-containing precursors.

  • Introduction of the fluorophenyl group, typically via nucleophilic substitution or coupling reactions.

  • Attachment of the pyridine moiety through amide bond formation using pyridine derivatives and activated acetic acid derivatives (e.g., acyl chlorides or anhydrides).

Example Precedents:

  • Similar compounds have been synthesized using two-stage protocols involving commercially available reagents and straightforward transformations, such as those described for other thiazole derivatives .

  • Analytical techniques like NMR (proton and carbon), IR spectroscopy, and LC-MS are commonly employed to confirm the structure and purity .

Key Observations:

  • The fluorophenyl group contributes to potential lipophilicity and may enhance binding affinity in biological targets due to halogen bonding.

  • The thiazole ring is a well-known scaffold in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, or anticancer properties .

  • The acetamide linkage provides hydrogen-bonding capabilities, which could influence solubility and receptor interactions.

Molecular Geometry:

The compound's geometry likely involves planar aromatic systems (fluorophenyl and pyridine rings), which may facilitate π–π stacking interactions in biological systems.

Biological Activity:

Compounds with similar structural motifs have demonstrated:

  • Anti-inflammatory activity: Molecular docking studies have shown thiazole derivatives to be promising inhibitors of enzymes like 5-lipoxygenase (5-LOX) .

  • Antimicrobial properties: Thiazole-based compounds are frequently explored for antibacterial and antifungal activities due to their ability to disrupt microbial enzyme systems .

  • Anticancer potential: Some thiazole derivatives exhibit cytotoxic effects against tumor cell lines by interfering with cellular signaling pathways .

Comparison with Related Compounds

FeatureCompound in QueryRelated Thiazole Compounds
Functional GroupsFluorophenyl, thiazole, pyridine-acetamideVaried substitutions on thiazole
Biological ActivityPredicted but not confirmedAntimicrobial, anticancer
Synthesis ComplexityModerateModerate
Potential ApplicationsAnti-inflammatory, drug developmentBroad pharmacological uses

Research Gaps

While structurally promising, there is no direct experimental data available on this specific compound's biological activity or pharmacokinetics. Further studies are needed to:

  • Evaluate its bioactivity through in vitro and in vivo assays.

  • Assess its drug-like properties using computational tools like SwissADME.

  • Explore structure–activity relationships (SAR) by modifying substituents.

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